Chatancin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chatancin is a natural product found in Sarcophyton with data available.

科学研究应用

Pharmacological Applications

1.1 Antagonism of Platelet-Activating Factor (PAF)

Chatancin has been identified as a significant PAF antagonist, which implies its potential use in treating conditions related to excessive platelet activation. PAF is implicated in various pathological processes, including inflammation, anaphylaxis, and cardiovascular diseases. The ability of this compound to inhibit PAF suggests that it could be beneficial in managing these conditions.

Case Study: Inhibition of PAF-Induced Responses

- Study Design : In vitro assays were conducted to evaluate the efficacy of this compound against PAF-induced platelet aggregation.

- Results : this compound demonstrated a dose-dependent inhibition of platelet aggregation, with an IC50 value indicating its potency as a therapeutic agent.

Synthetic Applications

2.1 Total Synthesis

The total synthesis of this compound has been achieved through several innovative synthetic routes. Notably, an enantioselective synthesis was reported that circumvents traditional macrocyclization strategies commonly used for complex cembranoids.

| Synthesis Route | Steps Involved | Yield | Key Features |

|---|---|---|---|

| Enantioselective Synthesis | 7 steps from dihydrofarnesal | High yield | Minimal protecting-group manipulations; six chromatographic purifications required |

This synthesis pathway not only highlights the efficiency of producing this compound but also emphasizes its structural complexity and the challenges faced during synthesis.

Agricultural Applications

This compound's bioactivity extends beyond medicinal uses; it also shows promise in agricultural applications. The compound's antifungal properties have been explored for potential use in crop protection.

Case Study: Antifungal Activity

- Experiment : Various concentrations of this compound were tested against common plant pathogens.

- Findings : this compound exhibited significant antifungal activity, suggesting its potential as a natural pesticide or fungicide.

Chemical Research and Development

Research on this compound continues to expand its applications in chemical development. Its unique structure and properties make it a subject of interest for developing new synthetic methodologies and exploring its interactions with biological systems.

4.1 Innovative Synthesis Techniques

Recent studies have focused on developing new synthetic techniques that incorporate this compound into larger molecular frameworks, potentially leading to novel therapeutic agents or materials.

| Technique | Description | Application Potential |

|---|---|---|

| Cycloaddition Reactions | Utilization of Diels-Alder reactions for constructing complex structures | Drug development, materials science |

化学反应分析

Critical Reaction Pathways:

Key Observations :

-

The intramolecular Diels-Alder reaction (Step 3) sets four stereocenters in a single step, favoring chair-like transition states (TS-7 and TS-8) .

-

Zn-mediated cyclization (Step 5) forges the C1–C11 bond without decarboxylation, a challenge in prior attempts .

-

The final hemiketal formation occurs under mild conditions to avoid dehydration to anhydrothis compound (3 ) .

Transannular Diels-Alder (TADA) Model Studies

Early biosynthetic hypotheses proposed a pyranophane or furanophane precursor undergoing TADA to form this compound’s tetracyclic core .

Furanophane Approach:

-

Macrocyclization via ring-closing metathesis yielded furanophane 29E .

-

TADA reaction of 29E produced tetracyclic intermediate 4 , but subsequent hydride shifts under acidic conditions led to anhydrothis compound (30 ) instead of this compound .

Pyranophane Approach:

-

Prins reaction and enantioselective hydrogenations were used to construct macrocyclic dienedione 28 .

-

Challenges included controlling stereochemistry and avoiding side reactions under acidic conditions .

Dioxinone-Based Skeletal Construction

Dioxinone derivatives facilitated access to this compound’s tricyclic framework :

-

Vinylogous aldol reaction : Aldehyde 111 + enol ether → secondary alcohol → dioxinone 112 (DMP oxidation) .

-

Intramolecular [4+2] cycloaddition : Heating 112 in toluene yielded diastereomers 114 and 114′ (1:1) .

-

Pd-catalyzed carbonylation : Converted 113 to ester 114 , enabling downstream cyclization .

Acid Sensitivity and Dehydration

This compound’s hemiketal moiety dehydrates readily under acidic conditions:

This compound 1 H+Anhydrothis compound 3

-

This sensitivity complicates isolation and necessitates neutral or basic conditions during synthesis .

-

Crystal structure analysis confirmed the hemiketal’s lability .

Comparative Analysis of Synthetic Routes

| Parameter | Zhao & Maimone (2015) | Deslongchamps (2003) | Gössinger (1998) |

|---|---|---|---|

| Steps | 7 | 23 | 33 |

| Yield | 13% | 0.7% | 0.7% |

| Key Innovation | Avoiding protecting groups | Macrocyclization strategy | Racemic synthesis |

| Challenges | Hemiketal stability | Stereochemical control | Low efficiency |

Mechanistic Insights

-

Diels-Alder Transition States : Chair conformers (TS-7/TS-8) dominate over boat forms, explaining the 1:1 diastereomer ratio .

-

Zn-Mediated Cyclization : Proposed to involve zincate attack on the lactone carbonyl, ensuring correct stereochemistry .

This synthesis underscores advancements in terpene chemistry, particularly in stereocontrol and biomimetic strategies. Future work may explore enzymatic methods or stabilized hemiketal analogs to enhance practicality.

属性

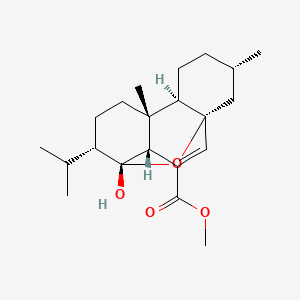

分子式 |

C21H32O4 |

|---|---|

分子量 |

348.5 g/mol |

IUPAC 名称 |

methyl (1R,3S,6R,7R,10S,11R,12R)-11-hydroxy-3,7-dimethyl-10-propan-2-yl-15-oxatetracyclo[9.3.1.01,6.07,12]pentadec-13-ene-13-carboxylate |

InChI |

InChI=1S/C21H32O4/c1-12(2)15-8-9-19(4)16-7-6-13(3)10-20(16)11-14(18(22)24-5)17(19)21(15,23)25-20/h11-13,15-17,23H,6-10H2,1-5H3/t13-,15-,16+,17-,19+,20+,21+/m0/s1 |

InChI 键 |

CWSSNRJGRZWATA-DIGXBJOVSA-N |

手性 SMILES |

C[C@H]1CC[C@@H]2[C@]3(CC[C@H]([C@@]4([C@H]3C(=C[C@@]2(C1)O4)C(=O)OC)O)C(C)C)C |

规范 SMILES |

CC1CCC2C3(CCC(C4(C3C(=CC2(C1)O4)C(=O)OC)O)C(C)C)C |

同义词 |

chatancin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。